![molecular formula C14H20O3 B14354051 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid CAS No. 93570-95-7](/img/no-structure.png)
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of propanoic acid and features a phenoxy group substituted with butan-2-yl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid typically involves the alkylation of a phenol derivative followed by esterification and subsequent hydrolysis. One common method includes the reaction of 4-butan-2-yl-3-methylphenol with an appropriate alkyl halide under basic conditions to form the corresponding ether. This intermediate is then subjected to esterification with propanoic acid derivatives, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: NBS, halogenating agents
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group allows for binding to active sites, while the butan-2-yl and methyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-sec-Butylphenyl)propanoic acid
- 2-(4-Methoxyphenyl)propanoic acid
Uniqueness
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
93570-95-7 | |
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(4-butan-2-yl-3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C14H20O3/c1-5-9(2)13-7-6-12(8-10(13)3)17-11(4)14(15)16/h6-9,11H,5H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
DCIIVVHKTKERNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C=C(C=C1)OC(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.